REACTION_CXSMILES
|
[N:1]1[C:5]2[C:6]3[C:11]([CH:12]=[CH:13][C:4]=2O[CH:2]=1)=[CH:10][CH:9]=[CH:8][CH:7]=3.[S:14]1C2C=CSC=2C=N1>>[N:1]1[C:5]2[C:6]3[C:11]([CH:12]=[CH:13][C:4]=2[S:14][CH:2]=1)=[CH:10][CH:9]=[CH:8][CH:7]=3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=COC2=C1C1=CC=CC=C1C=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1N=CC2=C1C=CS2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
N1=CSC2=C1C1=CC=CC=C1C=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |